molecular formula C12H11F3N4 B3910830 (Z)-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANIMINE CAS No. 6068-25-3

(Z)-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANIMINE

Cat. No.: B3910830
CAS No.: 6068-25-3
M. Wt: 268.24 g/mol
InChI Key: KOFISCRSDVOSKS-FRKPEAEDSA-N
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Description

(Z)-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANIMINE is a synthetic organic compound characterized by its unique triazole and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANIMINE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethylphenyl Group: This step involves the reaction of the triazole intermediate with a trifluoromethylphenyl halide in the presence of a base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its triazole ring and trifluoromethylphenyl group are known to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the trifluoromethylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-[4-(METHYL)PHENYL]METHANIMINE: Similar structure but lacks the trifluoromethyl group.

    (Z)-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-[4-(CHLORO)PHENYL]METHANIMINE: Contains a chloro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (Z)-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANIMINE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Properties

CAS No.

6068-25-3

Molecular Formula

C12H11F3N4

Molecular Weight

268.24 g/mol

IUPAC Name

(E)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-[4-(trifluoromethyl)phenyl]methanimine

InChI

InChI=1S/C12H11F3N4/c1-8-17-18-9(2)19(8)16-7-10-3-5-11(6-4-10)12(13,14)15/h3-7H,1-2H3/b16-7+

InChI Key

KOFISCRSDVOSKS-FRKPEAEDSA-N

SMILES

CC1=NN=C(N1N=CC2=CC=C(C=C2)C(F)(F)F)C

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC=C(C=C2)C(F)(F)F)C

Canonical SMILES

CC1=NN=C(N1N=CC2=CC=C(C=C2)C(F)(F)F)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANIMINE

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